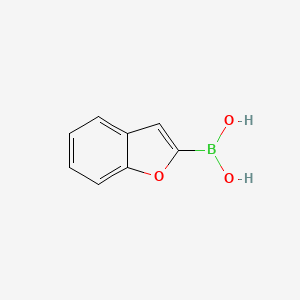

Acide benzofurane-2-boronique

Vue d'ensemble

Description

L'acide benzofurane-2-ylboronique est un composé organique qui appartient à la classe des dérivés du benzofurane. Il se caractérise par la présence d'un groupe acide boronique attaché au cycle benzofurane. Ce composé a suscité un intérêt considérable en raison de ses applications polyvalentes dans la synthèse organique, la chimie médicinale et la science des matériaux.

Applications De Recherche Scientifique

Benzofuran-2-ylboronic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Benzofuran-2-boronic acid is a biochemical reagent It’s known that boronic acids often interact with proteins and enzymes that have diols in their structure .

Mode of Action

It is used in the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given its use in the preparation of highly-functionalized, nitrogen-bearing diarylmethanes , it may be involved in various biochemical reactions and pathways related to these compounds.

Pharmacokinetics

It is soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

It is known to be used in the preparation of highly-functionalized, nitrogen-bearing diarylmethanes , suggesting that it may have a role in the synthesis of these compounds and their subsequent biological effects.

Analyse Biochimique

Biochemical Properties

Benzofuran-2-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where benzofuran-2-boronic acid can inhibit proteases by binding to their active sites . Additionally, it can interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

Benzofuran-2-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by inhibiting specific enzymes and proteins involved in these processes. For example, benzofuran-2-boronic acid has been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . This inhibition can affect cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses.

Molecular Mechanism

The molecular mechanism of benzofuran-2-boronic acid involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. For instance, benzofuran-2-boronic acid can inhibit proteases by binding to their active sites, preventing substrate cleavage . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzofuran-2-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture and oxygen. Long-term studies have shown that benzofuran-2-boronic acid can have lasting effects on cellular function, including sustained inhibition of proteasome activity and changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of benzofuran-2-boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, benzofuran-2-boronic acid can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

Benzofuran-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolic pathways in pharmacological studies.

Transport and Distribution

The transport and distribution of benzofuran-2-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, benzofuran-2-boronic acid can bind to specific proteins and accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

Benzofuran-2-boronic acid’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide benzofurane-2-ylboronique implique généralement la réaction du 2-bromobenzofurane avec du triisopropylborate en présence d'une base telle que le n-butyllithium. La réaction est effectuée sous atmosphère inerte, souvent à basse température (-78 °C), suivie d'un réchauffement progressif à température ambiante. Le produit résultant est ensuite purifié par des techniques standard telles que la recristallisation ou la chromatographie .

Méthodes de Production Industrielle : La production industrielle de l'acide benzofurane-2-ylboronique suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et améliorer l'efficacité du processus .

Types de Réactions :

Oxydation : L'acide benzofurane-2-ylboronique peut subir des réactions d'oxydation pour former des dérivés de l'acide benzofurane-2-ylboronique.

Réduction : Les réactions de réduction peuvent convertir l'acide benzofurane-2-ylboronique en diverses formes réduites, en fonction des réactifs utilisés.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont fréquemment utilisés.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du benzofurane, qui sont des intermédiaires précieux dans la synthèse de produits pharmaceutiques et d'agrochimiques .

4. Applications de la Recherche Scientifique

L'acide benzofurane-2-ylboronique a une large gamme d'applications dans la recherche scientifique :

Industrie : Il est utilisé dans la production de matériaux avancés, tels que les polymères et les composants électroniques.

5. Mécanisme d'Action

Le mécanisme d'action de l'acide benzofurane-2-ylboronique implique sa capacité à former des complexes stables avec diverses cibles moléculaires. Dans les réactions de couplage croisé de Suzuki-Miyaura, le groupe acide boronique interagit avec les catalyseurs au palladium pour faciliter la formation de liaisons carbone-carbone. Cette interaction est cruciale pour la synthèse de molécules organiques complexes .

Composés Similaires :

- Acide 2-benzofuraneboronique

- Acide benzo[b]furane-2-boronique

- Acide 2-benzofurylboronique

Comparaison : L'acide benzofurane-2-ylboronique se distingue par sa réactivité unique et sa stabilité dans diverses réactions chimiques. Comparé à d'autres composés similaires, il offre des rendements plus élevés et une plus grande efficacité dans les réactions de couplage croisé, ce qui en fait un choix privilégié en synthèse organique .

Comparaison Avec Des Composés Similaires

- 2-Benzofuranboronic acid

- Benzo[b]furan-2-boronic acid

- 2-Benzofurylboronic acid

Comparison: Benzofuran-2-ylboronic acid stands out due to its unique reactivity and stability in various chemical reactions. Compared to other similar compounds, it offers higher yields and greater efficiency in cross-coupling reactions, making it a preferred choice in organic synthesis .

Propriétés

IUPAC Name |

1-benzofuran-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRRNTJIHGOMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2O1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379937 | |

| Record name | Benzofuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98437-24-2 | |

| Record name | Benzofuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Benzofuran-2-boronic acid utilized in synthesizing caged calcium compounds?

A2: Benzofuran-2-boronic acid plays a crucial role as a building block in synthesizing novel calcium chelators with two-photon absorption properties. [] Through Suzuki–Miyaura coupling reactions, it can be incorporated into molecules like ethylene glycol tetraacetic acid (EGTA) derivatives. These modified EGTA molecules, such as NPBF-EGTA, exhibit high two-photon absorption in the near-infrared region, enabling their use in photo-uncaging reactions for controlled calcium release in biological systems. []

Q2: Can you elaborate on the selectivity of Benzofuran-2-boronic acid towards different types of amines?

A3: Research indicates that Benzofuran-2-boronic acid displays selectivity towards tertiary amines, including triethylamine (TEA), in the palladium-catalyzed dimerization reaction. [] While other amines might participate in the reaction, tertiary amines demonstrate a significantly more pronounced fluorescence enhancement, making the assay particularly sensitive to this class of amines. []

Q3: What analytical techniques are commonly employed in studying Benzofuran-2-boronic acid and its derivatives?

A4: Fluorescence spectroscopy is a key technique used to monitor the reaction of Benzofuran-2-boronic acid with amines in the presence of a palladium catalyst. [] The increase in fluorescence intensity directly correlates with the amine concentration, enabling quantitative analysis. Additionally, techniques like Suzuki–Miyaura coupling reactions, often coupled with chromatographic and spectroscopic methods, are crucial for synthesizing and characterizing Benzofuran-2-boronic acid derivatives like the caged calcium compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)